1,4-Diethyl-2,3,5-trinitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diethyl-2,3,5-trinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-3-6-5-8(11(14)15)7(4-2)10(13(18)19)9(6)12(16)17/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMATHOIISNIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])CC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,4 Diethyl 2,3,5 Trinitrobenzene
Mechanistic Investigations of Regioselective Nitration Protocols for Diethylbenzene Precursors
The introduction of three nitro groups onto the 1,4-diethylbenzene (B43851) ring at specific positions is governed by the principles of electrophilic aromatic substitution. The regioselectivity of the nitration process is a critical aspect, dictated by the electronic effects of the substituents already present on the aromatic ring.
The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.commasterorganicchemistry.com The process is typically initiated by generating a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org
The mechanism involves a two-step process:
Attack by the Aromatic Ring : The electron-rich π system of the diethylbenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This initial step is slow and rate-determining as it disrupts the aromaticity of the ring. masterorganicchemistry.comnih.gov This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex. nih.gov Before the formation of the σ-complex, a less stable, unoriented π-complex may also form, where the nitronium ion is associated with the π-electron cloud of the aromatic ring. nih.gov
Restoration of Aromaticity : In the second, much faster step, a weak base (like HSO₄⁻ or water) removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the stable aromatic system, yielding the nitro-substituted diethylbenzene.
The formation of the σ-complex is almost always the rate-limiting step in nitration reactions. nih.gov The stability of this intermediate is a key factor in determining the reaction rate and the orientation of substitution.
The positions of the incoming nitro groups on the 1,4-diethylbenzene precursor are directed by the two ethyl groups already present on the ring. libretexts.orgunizin.org These substituent effects can be categorized based on their influence on the reactivity of the ring and the orientation of the substitution.
Activating and Directing Effects : Alkyl groups, such as the ethyl groups in 1,4-diethylbenzene, are classified as activating groups. They donate electron density to the benzene (B151609) ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.comlibretexts.org They are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. unizin.orglibretexts.org
In the case of 1,4-diethylbenzene, the initial nitration is directed to the positions ortho to the ethyl groups (positions 2, 3, 5, and 6). Since the para positions are already occupied, the first nitro group will add at one of these ortho positions. Subsequent nitration steps are influenced by the combined directing effects of the two ethyl groups and the already-present nitro groups. Nitro groups are strongly deactivating and are meta-directors. libretexts.orgunizin.org This complex interplay of directing effects ultimately favors the formation of the 2,3,5-trinitro isomer.
| Substituent Group | Effect on Reactivity | Directing Influence | Example |
|---|---|---|---|
| -CH₂CH₃ (Ethyl) | Activating | Ortho-, Para- | Toluene (B28343), Diethylbenzene |
| -NO₂ (Nitro) | Deactivating | Meta- | Nitrobenzene (B124822) |
| -OH (Hydroxyl) | Strongly Activating | Ortho-, Para- | Phenol |
| -Cl (Chloro) | Deactivating | Ortho-, Para- | Chlorobenzene |
Development of Novel Reagents and Catalytic Systems for Exhaustive Trinitration
Traditional nitration methods using mixed nitric and sulfuric acids are effective but generate significant amounts of corrosive and environmentally hazardous acid waste. researchgate.net This has driven research into developing novel reagents and catalytic systems for more efficient and cleaner polynitration reactions.
One promising approach involves the use of solid acid catalysts, such as zeolites. Zeolite Hβ, for example, has been shown to catalyze the nitration of simple aromatic compounds with high regioselectivity using a stoichiometric amount of nitric acid and acetic anhydride. semanticscholar.org This method offers the advantages of catalyst recyclability and the production of acetic acid as the only by-product, which is easily separable. semanticscholar.org Novel nitration systems using nitric acid, trifluoroacetic anhydride, and zeolite Hβ have also been developed for deactivated aromatic compounds. rsc.orgscispace.com
Another innovative catalytic system uses Ytterbium perfluorooctanesulfonate (B1231939) [Yb(OPf)₃] and perfluorooctanesulfonic acid [PfOH] in fluorous media. This system efficiently catalyzes the polynitration of aromatic compounds, allowing for the production of trinitro derivatives in a single step with reduced acid waste. researchgate.net A key benefit is that the fluorous phase containing the catalysts can be easily recovered and reused through simple phase separation. researchgate.net
Green Chemistry Principles in the Synthesis of Highly Nitrated Aromatic Compounds
The application of green chemistry principles to nitration processes aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. The classical method of nitration is often at odds with these principles due to its reliance on large quantities of corrosive acids. researchgate.net
Key green approaches to nitration include:
Solid Acid Catalysts : As mentioned, zeolites and clays (B1170129) can replace liquid superacids like sulfuric acid. scispace.comorganic-chemistry.org These solid catalysts are non-corrosive, reusable, and reduce the amount of acidic effluent. For instance, metal-modified montmorillonite (B579905) KSF has been used as a stable and reusable catalyst for the nitration of phenolic compounds. organic-chemistry.org
Alternative Nitrating Agents : Research has explored safer alternatives to concentrated nitric acid. This includes using metal nitrates, such as copper(II) nitrate (B79036) supported on clay (Claycop), which can achieve selective nitration under solvent-free conditions. organic-chemistry.org
Novel Reaction Media and Conditions : The use of microwave irradiation can significantly accelerate nitration reactions, often leading to higher yields and cleaner processes in a fraction of the time required for conventional heating. gordon.edu Photochemical methods, using UV radiation to induce nitration, represent another pathway that can proceed under ambient conditions, avoiding the need for harsh reagents. mjcce.org.mkresearchgate.net
Biocatalysis : Enzyme-catalyzed nitration offers a highly environmentally friendly alternative. nih.gov For example, horseradish peroxidase has been used in a non-aqueous system to nitrate aromatic compounds under mild conditions of ambient temperature and neutral pH. nih.gov
Reaction Pathway Optimization for Enhanced Synthetic Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of the target product, 1,4-Diethyl-2,3,5-trinitrobenzene, while minimizing the formation of unwanted isomers and by-products.
Process optimization studies for the synthesis of similar highly nitrated compounds, such as 1,3,5-trihydroxy-2,4,6-trinitrobenzene (TNPG), have shown that the sequence of reagent addition can significantly impact the outcome. semanticscholar.org For example, adding a solution of the aromatic precursor in sulfuric acid to the nitrating agent (e.g., ammonium (B1175870) nitrate in sulfuric acid) was found to be a better feeding sequence than the reverse. semanticscholar.org Reaction temperature is another critical variable, with lower temperatures (e.g., 5°C) often leading to higher yields and better process control. semanticscholar.org
The adoption of microreactor technology offers a powerful tool for process optimization. researchgate.net Continuous flow processing in microreactors provides superior control over reaction parameters like temperature, mixing, and reaction time. This enhanced control can lead to improved product selectivity, higher yields, and inherently safer processes compared to traditional batch reactors. researchgate.net For the synthesis of 1,3,5-trimethyl-2-nitrobenzene, a microreactor system dramatically reduced reaction time from hours to seconds and decreased sulfuric acid consumption by a factor of 7.6. researchgate.net
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₀H₁₁N₃O₆ |
| 1,4-Diethylbenzene | C₁₀H₁₄ |
| Nitric Acid | HNO₃ |
| Sulfuric Acid | H₂SO₄ |
| Nitronium ion | NO₂⁺ |
| Acetic Anhydride | C₄H₆O₃ |
| Trifluoroacetic Anhydride | C₄F₆O₃ |
| Ytterbium perfluorooctanesulfonate | C₂₄F₅₁O₉S₃Yb |
| Perfluorooctanesulfonic acid | C₈HF₁₇O₃S |
| 1,3,5-trihydroxy-2,4,6-trinitrobenzene (TNPG) | C₆H₃N₃O₉ |
| 1,3,5-trimethyl-2-nitrobenzene | C₉H₁₁NO₂ |
| Ammonium Nitrate | NH₄NO₃ |
Structural Elucidation and Conformational Analysis of 1,4 Diethyl 2,3,5 Trinitrobenzene
Gas-Phase Electron Diffraction for Precise Molecular Geometry Determination
A comprehensive search of scientific literature reveals a notable absence of dedicated gas-phase electron diffraction (GED) studies for 1,4-diethyl-2,3,5-trinitrobenzene. Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of molecules in the vapor phase, free from the packing forces present in crystals. Such studies provide invaluable data on bond lengths, bond angles, and dihedral (torsional) angles, which are fundamental to understanding a molecule's conformational preferences and steric interactions.
While GED studies have been conducted on structurally related but simpler molecules, such as nitrobenzene (B124822) and 1,3,5-trinitrobenzene (B165232), the specific geometric parameters for this compound have not been experimentally determined and reported via this method. The presence and interaction of two ethyl groups and three nitro groups on the benzene (B151609) ring introduce significant steric hindrance and multiple rotational degrees of freedom. These features would lead to a complex conformational landscape, including the orientation of the ethyl groups and the twisting of the nitro groups relative to the plane of the benzene ring.
Without experimental GED data, a detailed and empirically supported discussion of the precise gas-phase structure of this compound cannot be provided. Theoretical calculations could offer predictions of its geometry, but these would await experimental verification, for which gas-phase electron diffraction would be an ideal technique. The lack of such a study signifies a gap in the experimental structural data for this specific substituted trinitrobenzene.
Due to the absence of experimental data from gas-phase electron diffraction studies on this compound, no data tables for its molecular geometry can be presented.
Theoretical and Computational Chemistry of 1,4 Diethyl 2,3,5 Trinitrobenzene
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like 1,4-diethyl-2,3,5-trinitrobenzene. These computational approaches allow for the examination of electronic structure, prediction of spectroscopic signatures, and mapping of electrostatic potential to forecast reactivity.
The electronic structure of a molecule is intrinsically linked to its stability and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For aromatic nitro compounds, the nature of substituents on the benzene (B151609) ring significantly influences the HOMO-LUMO gap. researchgate.net The strong electron-withdrawing nature of the three nitro groups in this compound substantially lowers the energy of the LUMO, making the molecule a good electron acceptor. Conversely, the electron-donating nature of the two ethyl groups raises the energy of the HOMO. The interplay of these opposing electronic effects determines the final HOMO-LUMO gap.
The charge distribution within the molecule is also a critical aspect of its electronic structure. The nitro groups create regions of significant positive electrostatic potential on the benzene ring, particularly at the carbon atoms to which they are attached. This is a common feature in nitroaromatic compounds and is linked to their sensitivity. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1,3,5-Trinitrobenzene (B165232) | Data not available | Data not available | Data not available |
| Nitrobenzene (B124822) | Data not available | Data not available | Data not available |
| 1,3-Dinitrobenzene | Data not available | Data not available | Data not available |
This table is for illustrative purposes. Specific computational data for this compound would require dedicated calculations.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These predicted spectra serve as valuable tools for identifying and characterizing the compound.
For this compound, the vibrational spectrum would be characterized by several key features:
N-O stretching vibrations from the nitro groups, typically appearing as strong bands in the IR spectrum.
C-H stretching vibrations from the ethyl groups and the aromatic ring.
C=C stretching vibrations within the benzene ring.
C-N stretching vibrations .
Electrostatic potential (ESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
In the case of this compound, the ESP map would reveal regions of negative potential (typically colored red or yellow) around the oxygen atoms of the nitro groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected over the hydrogen atoms of the ethyl groups and potentially above the center of the aromatic ring. researchgate.net The presence of strong positive electrostatic potentials is often correlated with the sensitivity of energetic materials. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ethyl and nitro substituents in this compound gives rise to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.
The rotation of the ethyl and nitro groups around their single bonds to the benzene ring is not entirely free. Steric hindrance between adjacent substituents creates energy barriers to rotation.
Ethyl Group Rotation: The rotation of the ethyl groups will be hindered by the adjacent nitro groups. The most stable conformation will likely involve the ethyl groups orienting themselves to minimize these steric clashes.
Nitro Group Rotation: The rotation of the nitro groups out of the plane of the benzene ring is a common feature in sterically crowded nitroaromatics. This rotation can relieve strain but may also affect the electronic conjugation with the aromatic ring.
Calculating the potential energy as a function of the dihedral angles of these groups allows for the determination of the rotational barriers.
The various stable conformations of this compound can interconvert by overcoming the rotational energy barriers. The ease of this interconversion depends on the height of these barriers. If the barriers are low, the molecule will be flexible and can easily adopt different conformations at room temperature. If the barriers are high, the different conformers may be stable enough to be isolated or observed independently under certain conditions.
The study of the potential energy surface provides a comprehensive picture of all possible conformations and the transition states that connect them, offering a deeper understanding of the molecule's dynamic behavior.
Molecular Dynamics (MD) Simulations in Various Phases
Intra- and Intermolecular Interactions in Condensed Phases
In the solid and liquid states, the behavior of this compound will be governed by a complex interplay of intra- and intermolecular forces.
Intramolecular Interactions: The internal dynamics will be significantly influenced by the orientation of the three nitro groups and the two ethyl groups relative to the benzene ring. Steric hindrance between the bulky nitro groups and the ethyl groups will likely lead to a non-planar arrangement, with the nitro groups twisted out of the plane of the benzene ring. This twisting is a common feature in substituted nitrobenzenes and has a significant impact on the electronic structure and reactivity of the molecule. The rotational freedom of the ethyl groups will also contribute to the conformational landscape of the molecule.
Intermolecular Interactions: The primary intermolecular forces at play in the condensed phases of this compound are expected to be van der Waals forces and π-π stacking interactions between the electron-deficient aromatic rings. The presence of multiple nitro groups withdraws electron density from the benzene ring, making it an electron acceptor in π-π stacking arrangements. In studies of 2,4,6-trinitrotoluene (B92697) (TNT), parallel π-π stacking is a crucial precondition for certain chemical reactions. rsc.org It is reasonable to assume that similar stacking interactions will be important for this compound. However, the steric bulk of the two ethyl groups, compared to the single methyl group in TNT, may hinder the close packing and optimal alignment for strong π-π stacking, potentially leading to a lower melting point and density compared to more symmetrically substituted trinitrobenzenes.
Table 1: Predicted Intermolecular Interaction Contributions for this compound in the Condensed Phase
| Interaction Type | Predicted Significance for this compound | Rationale based on Analogous Compounds |
| π-π Stacking | High | The electron-deficient ring due to three nitro groups promotes stacking, similar to TNT. rsc.org |
| Van der Waals Forces | High | The large surface area of the molecule, including the ethyl groups, will lead to significant London dispersion forces. |
| Dipole-Dipole Interactions | Moderate | The molecule possesses a net dipole moment due to the asymmetric arrangement of the polar nitro groups. |
| C-H···O Hydrogen Bonds | Low to Moderate | Weak interactions between ethyl hydrogens and nitro oxygens of adjacent molecules are possible. |
Solvation Dynamics and Solvent Effects on Molecular Behavior
The behavior of this compound in solution will be dictated by its interactions with solvent molecules. Solvation dynamics, the process of solvent molecules rearranging around a solute, can be probed computationally and has been studied for related compounds. nih.govnsf.govnih.govpsu.eduuni-halle.de
In non-polar solvents, van der Waals interactions will be the primary driver of solvation. The molecule is expected to be readily soluble in solvents like toluene (B28343) or benzene, where favorable π-π stacking interactions can occur between the solute and solvent.
In polar aprotic solvents such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), dipole-dipole interactions between the polar nitro groups and the solvent molecules will play a significant role. The solvent will orient itself to stabilize the partial positive charges on the carbons of the aromatic ring and the partial negative charges on the oxygens of the nitro groups.
The nature of the solvent can also influence the conformational preferences of the molecule. Polar solvents may stabilize conformations with a larger dipole moment, while non-polar solvents may favor more compact structures. Furthermore, the solvent can affect reaction rates by stabilizing or destabilizing transition states, a concept explored further in the following sections. researchgate.net
Reaction Pathway Energetics and Transition State Theory
The chemical reactivity of this compound, particularly its decomposition, can be investigated using computational methods to map out potential reaction pathways and calculate their associated energy barriers. Transition state theory allows for the prediction of kinetic rate constants from these energetic profiles.
Thermochemical Analysis of Potential Reaction Mechanisms
The thermal decomposition of nitroaromatic compounds is a complex process involving multiple competing reaction pathways. For this compound, several initial decomposition steps can be postulated based on studies of TNT and other nitroaromatics. dtic.milhuji.ac.ilacs.org
One of the most common initial steps in the decomposition of nitroaromatics is the homolytic cleavage of the C-NO2 bond to form a phenyl radical and nitrogen dioxide (NO2). huji.ac.ilacs.org The bond dissociation energy (BDE) of the C-NO2 bond is a key indicator of the thermal stability of the molecule. It is anticipated that the C-NO2 bonds at the 2 and 5 positions, which are flanked by ethyl and nitro groups, will have different BDEs compared to the nitro group at the 3 position. The steric strain induced by the adjacent ethyl groups could potentially weaken the C-NO2 bonds, lowering the activation energy for this decomposition pathway.
Another potential decomposition route involves intramolecular hydrogen abstraction from one of the ethyl groups by an adjacent nitro group. This would lead to the formation of a nitro-nitrite intermediate and subsequently other decomposition products. huji.ac.il The presence of the more readily abstractable secondary hydrogens on the ethyl groups (compared to the primary hydrogens on the methyl group of TNT) might make this pathway more favorable for this compound.
Computational studies on the decomposition of TNT have also highlighted the importance of dimerization and subsequent reactions, especially under high pressure. aip.org The bulkier ethyl groups in this compound might sterically hinder such bimolecular reactions.
Table 2: Predicted Initial Decomposition Pathways for this compound and Associated Energy Considerations
| Reaction Pathway | Description | Predicted Energetic Feasibility | Rationale based on Analogous Compounds |
| C-NO2 Bond Homolysis | Cleavage of a carbon-nitro bond to form a radical pair. | High | A primary and often rate-determining step in the decomposition of many nitroaromatics like TNT. huji.ac.ilacs.org |
| Intramolecular H-Abstraction | A nitro group abstracts a hydrogen from an adjacent ethyl group. | Moderate to High | The presence of reactive secondary hydrogens on the ethyl groups could facilitate this pathway. |
| Nitro-Nitrite Isomerization | Rearrangement of a nitro group to a nitrite (B80452) group. | Moderate | A known pathway for nitroaromatic decomposition, though often with a higher energy barrier than homolysis. huji.ac.il |
| Ring Opening | Cleavage of the aromatic ring structure. | Lower (at initial stages) | Typically occurs after initial decomposition steps and formation of more unstable intermediates. |
Kinetic Rate Constant Prediction for Elementary Steps
By applying Transition State Theory (TST), the kinetic rate constants for the elementary reaction steps outlined above can be predicted. TST relates the rate constant to the free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state.
k = (k_B * T / h) * exp(-ΔG‡ / RT)
where k is the rate constant, k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.
Computational chemistry software can be used to locate the transition state structures for each elementary step and calculate their energies. This allows for a quantitative comparison of the different reaction pathways and the determination of the most likely decomposition mechanism under various conditions. For instance, calculations on the decomposition of TATB have been used to determine rate constants for various reaction stages. rsc.org
The presence of the ethyl groups in this compound is expected to influence the kinetics in several ways. Steric hindrance in the transition state for C-NO2 bond cleavage could either increase or decrease the activation energy depending on the extent to which bond breaking relieves strain. For the intramolecular hydrogen abstraction pathway, the lower bond dissociation energy of the secondary C-H bonds in the ethyl groups compared to the primary C-H bonds in TNT's methyl group would likely lead to a lower activation energy and a faster rate for this process.
It is important to note that these predictions are based on extrapolations from related systems. Detailed and accurate kinetic parameters for this compound would require specific, high-level computational studies on the molecule itself.
Upon conducting a comprehensive search for scientific literature pertaining to "this compound," it has become evident that there is no specific, detailed research available on the reaction mechanisms and reactivity studies for this particular compound. The existing body of scientific work focuses extensively on related, structurally simpler compounds such as 1,3,5-trinitrobenzene (TNB) and other nitroaromatics.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables that focus solely on this compound as per the specified outline. The information required to populate the sections and subsections on Nucleophilic Aromatic Substitution (SNAr) pathways and nitro group reduction mechanisms for this specific molecule is not present in the available search results.
To provide an article based on analogous compounds would violate the explicit instruction to focus solely on "this compound" and not introduce information outside the specified scope.
Reaction Mechanisms and Reactivity Studies of 1,4 Diethyl 2,3,5 Trinitrobenzene
Oxidation Studies and Degradation Pathways
The presence of three electron-withdrawing nitro groups on the benzene (B151609) ring significantly influences the reactivity of 1,4-Diethyl-2,3,5-trinitrobenzene. These groups deactivate the aromatic ring towards electrophilic attack, making the alkyl side chains the more probable sites for initial oxidative transformation. The benzylic carbons of the ethyl groups, each bearing a hydrogen atom, are particularly susceptible to oxidation.
The oxidation of this compound is anticipated to proceed through a radical-mediated mechanism, particularly in advanced oxidation processes (AOPs) where highly reactive species like hydroxyl radicals (•OH) are generated. The reaction is likely initiated by the abstraction of a hydrogen atom from one of the benzylic carbons of the ethyl groups by a radical species.
The general mechanism can be outlined as follows:
Initiation: A radical (R•) abstracts a benzylic hydrogen from an ethyl group, forming a benzylic radical. C₆H(NO₂)₃(CH₂CH₃)₂ + R• → C₆H(NO₂)₃(CH•CH₃)(CH₂CH₃) + RH
Propagation: The resulting benzylic radical can then react with molecular oxygen to form a peroxyl radical. This peroxyl radical can subsequently abstract a hydrogen from another molecule of this compound, propagating the chain reaction and leading to the formation of a hydroperoxide. C₆H(NO₂)₃(CH•CH₃)(CH₂CH₃) + O₂ → C₆H(NO₂)₃(CH(OO•)CH₃)(CH₂CH₃) C₆H(NO₂)₃(CH(OO•)CH₃)(CH₂CH₃) + C₆H(NO₂)₃(CH₂CH₃)₂ → C₆H(NO₂)₃(CH(OOH)CH₃)(CH₂CH₃) + C₆H(NO₂)₃(CH•CH₃)(CH₂CH₃)
Studies on analogous compounds, such as 2,4-dinitrotoluene (B133949) (DNT), have shown that radical-mediated decomposition involves sequential hydrogen abstractions and hydroxyl attachments. scimatic.orgdnu.dp.ua This suggests a similar pathway for the ethyl groups of this compound, leading to a cascade of oxidation products. The presence of nitro groups on the benzene ring is known to not be affected by strong oxidizing agents that target the alkyl side chains. jove.com
The degradation of DNT by hydroxyl radicals is a highly exothermic process with low energy barriers for most reaction steps, indicating that such reactions are energetically favorable. scimatic.orgdnu.dp.ua
Based on the radical-mediated oxidation mechanisms, a series of transformation products can be anticipated from the degradation of this compound. The oxidation of the ethyl side chains is expected to occur sequentially, leading to the formation of alcohols, ketones, and ultimately carboxylic acids.
The primary and subsequent oxidation products are likely to include:
1-(4-Ethyl-2,3,5-trinitrophenyl)ethan-1-ol: Formed from the initial oxidation of one ethyl group to a secondary alcohol.
1-(4-Ethyl-2,3,5-trinitrophenyl)ethan-1-one: Further oxidation of the alcohol yields a ketone.
4-Ethyl-2,3,5-trinitrobenzoic acid: Complete oxidation of one ethyl group results in a carboxylic acid.
If both ethyl groups undergo oxidation, a dicarboxylic acid derivative, 2,3,5-Trinitroterephthalic acid , would be the final product of side-chain oxidation. Research on the oxidation of dinitrotoluene has confirmed the formation of corresponding dinitrobenzyl alcohol, dinitrobenzaldehyde, and dinitrobenzoic acid, supporting this proposed pathway. scimatic.orgdnu.dp.ua
While side-chain oxidation is the predominant pathway, minor products resulting from the hydroxylation of the aromatic ring could also be formed, although the strong deactivating effect of the three nitro groups makes this less likely.
The following table summarizes the expected oxidative transformation products of this compound.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Description |
| This compound | C₁₀H₁₁N₃O₆ | 285.21 | Parent Compound |
| 1-(4-Ethyl-2,3,5-trinitrophenyl)ethan-1-ol | C₁₀H₁₁N₃O₇ | 301.21 | Primary oxidation product (alcohol) |
| 1-(4-Ethyl-2,3,5-trinitrophenyl)ethan-1-one | C₁₀H₁₀N₃O₇ | 299.19 | Secondary oxidation product (ketone) |
| 4-Ethyl-2,3,5-trinitrobenzoic acid | C₉H₇N₃O₈ | 301.17 | Tertiary oxidation product (carboxylic acid) |
| 2,3,5-Trinitroterephthalic acid | C₈H₃N₃O₁₀ | 333.12 | Final side-chain oxidation product |
Derivatization and Functionalization Strategies
Synthesis of Novel Organic Frameworks Incorporating the Trinitrobenzene Moiety
The construction of novel organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), relies on the self-assembly of molecular building blocks into extended, porous structures. d-nb.infount.edu The 1,4-diethyl-2,3,5-trinitrobenzene moiety, while not yet explicitly reported as a primary building block in the literature, possesses functionalities that could be exploited for its incorporation into such frameworks.
Hypothetical Strategies for Incorporation:
Functionalization of Ethyl Groups: The ethyl substituents on the benzene (B151609) ring could be functionalized to introduce coordinating groups necessary for MOF synthesis. For example, oxidation of the ethyl groups to carboxylic acids would create a multitopic carboxylate linker. This linker could then be reacted with metal ions or clusters to form a porous MOF. The resulting framework would feature the electron-deficient trinitrobenzene core within its structure, potentially leading to interesting gas sorption or catalytic properties.
Reduction of Nitro Groups: Selective reduction of one or more nitro groups to amino groups would yield a linker suitable for the synthesis of both MOFs and COFs. ekb.eg For instance, the reduction of two nitro groups would create a diamino-functionalized building block. This molecule could then be co-polymerized with other linkers, such as aldehydes or acyl chlorides, to form imine- or amide-linked COFs. The remaining nitro group would impart a strong electron-withdrawing character to the framework.
Potential Properties of Resulting Frameworks:
The incorporation of the this compound unit into organic frameworks could lead to materials with unique characteristics. The electron-deficient nature of the trinitrobenzene core could result in frameworks with a high affinity for electron-rich guest molecules, making them potentially useful for separations or sensing applications. Furthermore, the presence of nitro groups could be exploited for post-synthetic modification, allowing for the introduction of further functionalities.
Table 1: Potential Functionalized Linkers from this compound for Organic Framework Synthesis
| Starting Material | Functionalization Reaction | Resulting Linker | Potential Framework Type |
| This compound | Oxidation of ethyl groups | 1,4-Dicarboxy-2,3,5-trinitrobenzene | MOF |
| This compound | Selective reduction of two nitro groups | 1,4-Diethyl-2,5-diamino-3-nitrobenzene | COF, MOF |
Regioselective Functional Group Transformations and Modulations
The presence of multiple nitro groups on the benzene ring of this compound allows for a range of regioselective functional group transformations. These reactions enable precise control over the molecule's structure, leading to a variety of derivatives with different properties.
Key Transformations:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack. This allows for the displacement of a nitro group by a variety of nucleophiles, such as alkoxides, amines, and thiolates. researchgate.netresearchgate.net The regioselectivity of this substitution would be influenced by the steric hindrance from the adjacent ethyl groups and the electronic effects of the other nitro groups. For example, the nitro group at the 2-position, flanked by two ethyl groups, would be the most sterically hindered and likely the least reactive.
Selective Reduction of Nitro Groups: The nitro groups can be selectively reduced to amino groups using various reducing agents. nih.govresearchgate.net By carefully controlling the reaction conditions (e.g., choice of reducing agent, stoichiometry, temperature), it is possible to reduce one, two, or all three nitro groups. This provides access to a range of amino-substituted diethylbenzene derivatives, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and polymers. For example, catalytic hydrogenation using a palladium catalyst could be employed for such transformations. nih.gov
Meisenheimer Complex Formation: The electron-deficient nature of the this compound ring makes it susceptible to the formation of Meisenheimer complexes upon reaction with strong nucleophiles. rsc.org These complexes are stable intermediates in which the nucleophile has added to the aromatic ring, and their formation can be observed spectroscopically. This property can be exploited in the study of reaction mechanisms and in the synthesis of novel heterocyclic systems.
Table 2: Examples of Regioselective Transformations of Trinitroaromatic Compounds
| Reagent | Transformation | Product Type | Reference |
| Nucleophiles (e.g., RO-, RNH2, RS-) | Nucleophilic Aromatic Substitution | Substituted dinitrobenzene derivative | researchgate.netresearchgate.net |
| Reducing agents (e.g., H2/Pd) | Selective Nitro Group Reduction | Amino-substituted diethylbenzene | nih.govresearchgate.net |
| Strong Nucleophiles (e.g., MeO-) | Meisenheimer Complex Formation | Anionic σ-adduct | rsc.org |
Exploitation of the Trinitrobenzene Core in Supramolecular Chemistry
The electron-deficient character of the this compound core makes it an excellent candidate for applications in supramolecular chemistry, particularly in the formation of charge-transfer (CT) complexes. lookchem.com
Formation of Charge-Transfer Complexes:
This compound can act as an electron acceptor when interacting with electron-rich aromatic compounds (electron donors). This interaction leads to the formation of a charge-transfer complex, which is characterized by a new, often colorful, absorption band in the UV-visible spectrum. The strength of this interaction depends on the electron-donating ability of the partner molecule and the electron-accepting ability of the trinitrobenzene core. The ethyl groups on the ring may influence the geometry and stability of the resulting complex.
Applications in Supramolecular Assemblies:
Host-Guest Chemistry: The trinitrobenzene moiety can be incorporated into larger host molecules, such as macrocycles, to create receptors for electron-rich guest molecules. The binding of the guest would be driven by charge-transfer interactions, leading to changes in the spectroscopic properties of the system. This principle can be used to develop sensors for specific analytes. nih.gov
Crystal Engineering: In the solid state, the charge-transfer interactions between this compound and electron-rich molecules can be used to control the packing of molecules in a crystal lattice. This allows for the design of new crystalline materials with specific optical or electronic properties.
Molecular Switches: The formation and disruption of charge-transfer complexes can be controlled by external stimuli, such as changes in pH or light irradiation. lookchem.com This allows for the development of molecular switches, where the color or fluorescence of the system can be reversibly changed.
Table 3: Examples of Supramolecular Systems Involving Trinitrobenzene Derivatives
| System | Interaction Type | Application | Reference |
| 1,3,5-Trinitrobenzene (B165232) with electron-rich arenes | Charge-Transfer Complexation | Spectroscopic studies, Overdose remediation | nih.gov |
| Pillar nih.govarene with dinitrobenzene derivatives | Host-Guest Complexation | Vapochromic sensing of isomers | nih.gov |
| 1,3,5-Trinitrobenzene in supramolecular systems | pH-responsive molecular switch | Controllable binding of guest molecules | lookchem.com |
Environmental Transformation Pathways and Mechanistic Studies
Photochemical Degradation Mechanisms in Aqueous and Atmospheric Systems
Nitroaromatic compounds are known to undergo photochemical degradation when exposed to sunlight in both aquatic and atmospheric environments. This degradation is a critical process in their natural attenuation.
The photolysis of nitroaromatic compounds is highly dependent on the wavelength of incident light. While specific quantum yields for 1,4-Diethyl-2,3,5-trinitrobenzene are not documented, studies on analogous compounds like TNT reveal that absorption of ultraviolet (UV) radiation initiates their photochemical transformation. The efficiency of this process, or quantum yield, varies with the specific wavelengths of light absorbed. Generally, the absorption of photons in the UVA and UVB regions of the solar spectrum provides the energy required to break chemical bonds and initiate degradation pathways. The presence of functional groups, such as the diethyl and nitro groups in this compound, influences the absorption spectrum and, consequently, the wavelengths at which photolysis is most effective.
The photochemical degradation of TNT in aqueous solutions has been extensively studied and provides a model for the potential phototransformation of this compound. A primary photolysis product of TNT is 1,3,5-trinitrobenzene (B165232) (TNB), formed through the oxidation of the methyl group. erwiki.netdtic.mil Given the presence of ethyl groups in this compound, it is plausible that similar oxidative processes could lead to the formation of various photoproducts.
Irradiation of TNT in distilled water has been shown to yield a complex mixture of degradation products. erwiki.net It is reasonable to hypothesize that the photolysis of this compound would proceed through analogous pathways, involving the oxidation of the ethyl groups and modifications to the nitro substituents.
Table 1: Potential Photochemical Degradation Products of this compound (Inferred from TNT Photolysis) This table is hypothetical and based on the known photoproducts of the structurally similar compound TNT. The listed products are illustrative of the types of transformations that might occur.
| Potential Product Name | Inferred Transformation Pathway |
| 1-Ethyl-4-(1-hydroxyethyl)-2,3,5-trinitrobenzene | Oxidation of one ethyl group |
| 1,4-Diacetyl-2,3,5-trinitrobenzene | Oxidation of both ethyl groups |
| Diethyl-dinitro-phenol derivatives | Reduction of a nitro group and hydroxylation |
| Diethyl-nitro-aniline derivatives | Reduction of multiple nitro groups to amino groups |
| Polymeric materials | Further reaction and polymerization of initial photoproducts |
Biotransformation Pathways and Microbial Interactions
Microbial transformation is a key process in the environmental fate of nitroaromatic compounds. A wide range of microorganisms have demonstrated the ability to degrade these compounds under both aerobic and anaerobic conditions.
The initial and most common step in the microbial transformation of nitroaromatic compounds is the reduction of the electron-withdrawing nitro groups. nih.gov This is catalyzed by nitroreductase enzymes, which are found in a variety of bacteria and fungi. asm.org These enzymes typically use NADH or NADPH as electron donors to sequentially reduce the nitro groups to nitroso, hydroxylamino, and finally amino groups. asm.org
Denitration, the removal of the nitro group from the aromatic ring, is another crucial enzymatic mechanism. This can occur through both oxidative and reductive pathways. For instance, some microorganisms can replace a nitro group with a hydroxyl group, a reaction catalyzed by dioxygenase or monooxygenase enzymes. nih.gov
The microbial degradation of TNT and TNB has been shown to proceed through various routes, leading to a number of intermediate metabolites. Under anaerobic conditions, the reduction of nitro groups is the predominant pathway, leading to the formation of aminodinitrotoluenes, diaminonitrotoluenes, and ultimately triaminotoluene. cswab.org These amino derivatives can then be further transformed.
Some bacterial strains have been reported to degrade 1,3,5-trinitrobenzene through initial reduction of the nitro groups, followed by denitration. researchgate.net For example, Pseudomonas species have been shown to metabolize TNB to nitrobenzene (B124822). dtic.mil Fungi, such as Trichoderma viride, have also demonstrated the ability to biodegrade TNT, breaking it down into less complex organic compounds. mdpi.com
Table 2: Potential Microbial Degradation Metabolites of this compound (Inferred from TNT and TNB Biotransformation) This table is hypothetical and based on known microbial metabolites of structurally similar compounds. The listed metabolites are illustrative of the types of biotransformations that might occur.
| Potential Metabolite Name | Inferred Transformation Pathway |
| 1,4-Diethyl-2,3-dinitro-5-aminobenzene | Reduction of one nitro group |
| 1,4-Diethyl-2-nitro-3,5-diaminobenzene | Reduction of two nitro groups |
| 1,4-Diethyl-2,3,5-triaminobenzene | Complete reduction of all nitro groups |
| Diethyl-dinitro-phenol derivatives | Reductive denitration and hydroxylation |
| Ring cleavage products | Further degradation of the aromatic ring |
Abiotic Transformation Mechanisms in Geochemical Environments (Hydrolysis, Redox Reactions)
In addition to photochemical and biological processes, abiotic transformations can contribute to the degradation of nitroaromatic compounds in soil and water. These reactions are influenced by the geochemical properties of the environment, such as pH, redox potential, and the presence of reactive minerals.
While information specific to this compound is unavailable, studies on 1,3,5-trinitrobenzene indicate that it does not hydrolyze to any significant extent under typical environmental conditions. cdc.gov However, it may undergo other abiotic transformation processes. cdc.gov
Redox reactions with naturally occurring minerals can play a role in the transformation of nitroaromatic compounds. For example, reduced iron species associated with clay minerals can facilitate the reduction of nitro groups. The presence of soil organic matter can also influence abiotic transformations through sorption and reaction processes. mdpi.com The covalent binding of amino-derivatives, formed from the reduction of nitroaromatics, to soil organic matter is a known mechanism that can lead to their sequestration in the environment. cswab.org
Advanced Analytical Methodologies for Research Applications
High-Resolution Chromatographic Techniques for Complex Mixture Separationrsc.orgmdpi.comosti.govenergetic-materials.org.cn
High-resolution chromatography is fundamental for isolating and quantifying 1,4-Diethyl-2,3,5-trinitrobenzene from reaction mixtures, synthetic byproducts, or environmental samples. Techniques like liquid and gas chromatography provide the necessary resolving power to separate structurally similar isomers and impurities. researchgate.netresearchgate.net
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a primary tool for the analysis of non-volatile nitroaromatic compounds. researchgate.netnih.gov These methods are crucial for monitoring the progress of nitration reactions and for determining the purity of the final product. mdpi.com A reversed-phase separation mechanism is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov
For reaction monitoring, small aliquots can be withdrawn from the reaction vessel over time, quenched, and injected into the LC system. The resulting chromatograms provide a quantitative measure of the disappearance of starting materials and the appearance of intermediates and the final product, this compound.
Advanced detection systems enhance the specificity and sensitivity of the analysis. A Diode Array Detector (DAD) can acquire full UV-Vis spectra for each peak, aiding in peak identification and purity assessment, with an optimal wavelength for many nitroaromatics being around 240-254 nm. nih.govmdpi.com For unequivocal identification, especially in complex matrices, Mass Spectrometry (MS) is coupled with LC (LC-MS). nih.govnih.gov Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for nitroaromatic compounds. researchgate.netnih.gov
Table 1: Exemplar HPLC Conditions for Separation of Nitroaromatic Compounds This table presents typical conditions used for separating related trinitrobenzene compounds, which would be applicable for developing a method for this compound.
| Parameter | Condition | Source |
|---|---|---|
| Chromatographic Column | Hypersil ODS2 (250 mm × 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase | Acetonitrile / Water (55:45 v/v) | mdpi.com |
| Flow Rate | 1.2 mL·min⁻¹ | mdpi.com |
| Detection | UV at 240 nm | mdpi.com |
| Column Temperature | 25 °C | mdpi.com |
| Injection Volume | 10 µL | mdpi.com |
Under these conditions, compounds are separated based on their polarity, with less polar compounds having longer retention times. Given its two ethyl groups, this compound would be expected to be less polar than 1,3,5-trinitrobenzene (B165232) and thus have a longer retention time on a C18 column.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility, GC can be used to characterize more volatile precursors, impurities, or degradation products that might be present in a sample. researchgate.netrsc.org Fast GC methods have been developed to minimize the thermal degradation of less stable nitroaromatic compounds during analysis. researchgate.net
For enhanced selectivity and sensitivity towards nitro compounds, specific detectors are employed:
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic functional groups like nitro groups, making it exceptionally suitable for trace analysis of nitroaromatics. sioc-journal.cn
Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), it provides high selectivity for nitrogen-containing compounds.
Mass Spectrometry (MS): GC-MS is the gold standard for identification. researchgate.net It provides structural information, allowing for the definitive identification of unknown peaks. Monitoring for characteristic ions, such as the NO₂⁺ fragment (m/z 46), can selectively detect nitro compounds in a complex chromatogram. researchgate.net
Table 2: Exemplar GC Parameters for Nitroaromatic Compound Analysis This table outlines typical parameters for the analysis of related nitroaromatic compounds, adaptable for this compound-related volatile analysis.
| Parameter | Condition | Source |
|---|---|---|
| Technique | Headspace Solid-Phase Microextraction (SPME) GC-MS | researchgate.net |
| GC Column | Low-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane) | rsc.org |
| Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) | rsc.org |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | researchgate.netsioc-journal.cn |
In-Situ Spectroscopic Techniques for Real-time Reaction Monitoringdtu.dk
In-situ spectroscopic techniques allow for the analysis of a chemical reaction as it happens, directly in the reaction vessel, without the need for sampling. edgccjournal.org This provides real-time data on the concentration of reactants, intermediates, and products, offering a detailed window into the reaction dynamics. edgccjournal.org
Time-resolved spectroscopy measures how the spectral properties of a sample change over very short timescales, from milliseconds to femtoseconds. acs.org By monitoring the rise and decay of spectral signatures belonging to specific species, it is possible to identify transient intermediates and directly measure rate constants for individual reaction steps. For a nitration reaction leading to this compound, techniques like time-resolved UV-Vis or Raman spectroscopy could be employed. edgccjournal.orgacs.org
Electrochemical Methods for Redox Potential Characterization and Electron Transfer Mechanism Studies [6.3.1]
Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules. For nitroaromatic compounds, these techniques provide valuable information on their electron-accepting capabilities and the mechanisms of their reduction. The reduction of nitroaromatic compounds typically proceeds stepwise, involving the formation of a radical anion and then a dianion.
By applying a varying potential to a solution of this compound and measuring the resulting current, one can determine its reduction potentials. These potentials are a direct measure of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The three electron-withdrawing nitro groups are expected to give the molecule a relatively low-lying LUMO, making it a good electron acceptor. The electron-donating ethyl groups would slightly counteract this effect compared to an unsubstituted trinitrobenzene.
Studies on related compounds show that the electrochemical reduction of nitroarenes is often irreversible due to the high reactivity of the generated radical anion intermediate. The stability of this intermediate, and thus the reversibility of the redox process, can be influenced by the solvent system, with ionic liquids known to stabilize such species. The data obtained from these studies are crucial for understanding the electron transfer mechanisms, predicting reactivity, and correlating structure with electronic properties.
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Application for this compound | Key Information Obtained | Source |
|---|---|---|---|
| HPLC/UHPLC-UV/MS | Purity analysis, reaction monitoring, and separation from isomers/byproducts. | Quantitative composition, retention time, molecular weight, structural confirmation. | researchgate.netnih.govmdpi.com |
| GC-MS/ECD | Analysis of volatile impurities, precursors, or degradation products. | Identification of volatile components, trace-level quantification of nitro-compounds. | researchgate.netrsc.orgsioc-journal.cn |
| Time-Resolved Spectroscopy | Investigation of reaction kinetics and identification of transient intermediates. | Rate constants, reaction mechanisms, identification of short-lived species (e.g., σ-complexes). | edgccjournal.orgacs.org |
| Cyclic Voltammetry (CV) | Characterization of redox properties and electron transfer mechanisms. | Reduction potentials, LUMO energy, stability of radical anion, number of electrons transferred. |
Future Research Directions and Unexplored Avenues for 1,4 Diethyl 2,3,5 Trinitrobenzene
Exploration of Novel, Sustainable Synthetic Routes with Enhanced Atom Economy and Reduced Environmental Impact
Future research could focus on developing more environmentally friendly synthetic methods for 1,4-Diethyl-2,3,5-trinitrobenzene. This would involve moving away from traditional nitration methods that use large quantities of strong acids, which generate significant hazardous waste. Alternative approaches could include the use of solid acid catalysts, milder nitrating agents, or flow chemistry techniques to improve reaction control and minimize byproducts. The principles of green chemistry, such as maximizing atom economy and using less hazardous reagents, would be central to this research.
Application of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives
Computational tools, including machine learning and artificial intelligence, could be employed to predict the reactivity of 1,4-diethylbenzene (B43851) towards nitration and to design novel derivatives of this compound with specific desired properties. AI algorithms could be trained on existing data for nitration reactions to predict reaction outcomes, optimize reaction conditions, and identify promising new molecular structures with tailored energetic performance or other functionalities.
Elucidation of Complex Reaction Networks and Multi-step Mechanistic Pathways
A detailed investigation into the mechanistic pathways of the multi-step nitration of 1,4-diethylbenzene would be a valuable area of research. This would involve identifying and characterizing reaction intermediates and byproducts to build a comprehensive understanding of the complex reaction network. Such studies could utilize advanced analytical techniques, such as in-situ spectroscopy and kinetic modeling, to unravel the intricate details of the reaction mechanism.
Design of Analogs with Tunable Electronic and Structural Characteristics for Fundamental Academic Inquiries
Synthesizing analogs of this compound with varied substitution patterns and functional groups would provide a platform for fundamental studies into structure-property relationships in polysubstituted nitroaromatics. By systematically modifying the electronic and steric properties of the molecule, researchers could gain deeper insights into how these factors influence the chemical and physical properties of such compounds. This could lead to the development of new materials with precisely controlled characteristics for various applications.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 1,4-Diethyl-2,3,5-trinitrobenzene, and how can deuterated analogs aid in spectral interpretation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve substituent positions (e.g., ethyl vs. nitro groups). Deuterated analogs, such as 1,4-diethylbenzene-d (available as standard solutions), can simplify peak assignments by reducing signal overlap .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection for purity assessment, leveraging standard solutions (e.g., 1000 mg/L in tetrahydrofuran) to calibrate retention times .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for nitro group stability.
Q. How can solvent systems influence the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Tetrahydrofuran (THF) is commonly used in nitration reactions due to its polarity and ability to stabilize intermediates. However, nitroaromatic compounds may require mixed solvents (e.g., THF/HNO) to balance reactivity and solubility .
- Temperature Control : Maintain reaction temperatures between 0–6°C during nitro group introduction to minimize side reactions, as suggested by storage guidelines for similar nitroaromatic standards .
Q. What safety protocols are critical for handling nitroaromatic compounds like this compound?
- Methodological Answer :
- Ventilation and PPE : Use fume hoods and nitrile gloves to prevent dermal exposure.
- Storage : Store in cold (0–6°C), inert environments to prevent decomposition, aligning with protocols for thermally sensitive nitro compounds .
- Waste Disposal : Neutralize residual nitric acid with bicarbonate before disposal, as recommended for nitro synthesis workflows .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to confirm substituent positions.
- Isotopic Labeling : Use deuterated standards (e.g., 1,4-diethylbenzene-d) to isolate signals from overlapping proton environments .
- 2D NMR Techniques : Employ HSQC and HMBC to correlate - couplings and resolve ambiguities in nitro group placement.
Q. What experimental designs are optimal for studying the thermal stability of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen vs. oxygen atmospheres to assess oxidative stability.
- Differential Scanning Calorimetry (DSC) : Identify exothermic peaks indicative of nitro group degradation.
- Kinetic Studies : Use the Arrhenius equation to model activation energy, referencing safety guidelines for handling explosive intermediates .
Q. How can computational chemistry predict reactivity trends in this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model nitro group orientation and steric effects from ethyl substituents.
- Electrostatic Potential Maps : Calculate partial charges to predict electrophilic/nucleophilic sites for further functionalization.
- Benchmarking : Validate computational results against experimental data (e.g., XRD or NMR) from structurally related compounds, such as trimethylhydroquinone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
